molecular formula C5H7NO2 B1301178 (5-Methylisoxazol-3-yl)methanol CAS No. 35166-33-7

(5-Methylisoxazol-3-yl)methanol

Cat. No.: B1301178
CAS No.: 35166-33-7
M. Wt: 113.11 g/mol
InChI Key: MDYHWQQHEWDJKR-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)methanol is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Novel Compounds

(5-Methylisoxazol-3-yl)methanol plays a role in the synthesis of various novel compounds. For instance, its derivatives have been utilized in the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles, achieved by reacting 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine in methanol (Sobenina et al., 2005).

2. Photolysis Studies

Research on the photolysis of 3-hydroxyisoxazoles, including 3-hydroxy-5-methylisoxazole, has revealed that these compounds produce specific products under certain conditions, such as exposure to low-pressure mercury lamps in methanol. This study contributes to the understanding of the behavior of isoxazoles under various conditions (Nakagawa et al., 1974).

3. Application in Glycoside Synthesis

The molecule has been used in the synthesis of S-β-D-glucosides containing 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols. This process involves direct glycosylation followed by deacetylation in methanol, demonstrating its utility in complex organic synthesis processes (Chao & Wang, 2013).

Safety and Hazards

“(5-Methylisoxazol-3-yl)methanol” may cause skin irritation and serious eye irritation . It may be harmful if absorbed through the skin, swallowed, or inhaled .

Future Directions

“(5-Methylisoxazol-3-yl)methanol” is a specialty product for proteomics research applications . Its potential pharmacological and biological applications have gained attention in recent years.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYHWQQHEWDJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371447
Record name (5-methylisoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-33-7
Record name (5-methylisoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-METHYL-3-ISOXAZOLYL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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